(S)-2-((2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)oxy)propanamide, also known as GDC-0326, is a potent and selective inhibitor of the α-isoform of phosphoinositide 3-kinase (PI3Kα). [] PI3Kα plays a critical role in various cellular processes, including growth, proliferation, survival, and metabolism. [] GDC-0326 is classified as a small molecule kinase inhibitor and is primarily used in scientific research to investigate the role of PI3Kα in various diseases, particularly cancer. [, , ]
GDC-0326 is a selective inhibitor of phosphoinositide 3-kinase alpha, a critical enzyme involved in various cellular processes, including growth, proliferation, and metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to target the phosphoinositide 3-kinase signaling pathway, which is often dysregulated in tumors.
GDC-0326 was developed as part of a broader effort to create targeted therapies for cancer. It belongs to the class of small molecular agents designed to inhibit specific enzymes involved in cancer cell signaling pathways. The compound is classified under the category of phosphoinositide 3-kinase inhibitors, which are being investigated for their roles in oncology and other diseases.
The synthesis of GDC-0326 has been described in various studies, highlighting practical routes that leverage existing chemical methodologies. One notable approach involves the use of a key tetracyclic benzoxazepine structure as a foundation for developing the compound. The synthesis typically includes several steps involving reactions such as cyclization and functional group modifications to achieve the desired pharmacological profile.
A practical synthesis route reported by Koenig et al. emphasizes the importance of optimizing reaction conditions to enhance yield and purity while minimizing by-products. This synthesis strategy has been crucial for scaling up production for further biological testing and clinical applications .
The molecular structure of GDC-0326 features a complex arrangement typical of benzoxazepine derivatives. The compound's chemical formula is C₁₈H₁₉N₃O₂, with a molecular weight of approximately 313.36 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
The three-dimensional conformation of GDC-0326 allows it to fit into the active site of phosphoinositide 3-kinase alpha effectively, facilitating selective inhibition . Structural analyses using techniques such as X-ray crystallography or NMR spectroscopy can provide insights into its binding interactions with the target enzyme.
The synthesis of GDC-0326 involves several key reactions:
These reactions are carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluations .
GDC-0326 exerts its effects primarily by inhibiting phosphoinositide 3-kinase alpha, leading to a downstream reduction in Akt signaling activity. This inhibition disrupts several cellular processes:
The effectiveness of GDC-0326 in inducing these cellular responses has been demonstrated in various preclinical models, suggesting its potential utility in cancer therapy.
GDC-0326 exhibits several notable physical and chemical properties:
These properties are essential for formulating the compound into effective therapeutic agents .
GDC-0326 is primarily explored for its applications in cancer therapy due to its ability to selectively inhibit phosphoinositide 3-kinase alpha. Research indicates that it may be particularly effective against tumors exhibiting overactive phosphoinositide 3-kinase signaling pathways.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2